环胞菌素 9

描述

环孢菌素9是一种有效的极性样激酶1(PLK1)选择性抑制剂,PLK1是一种丝氨酸/苏氨酸蛋白激酶,参与细胞周期调控、有丝分裂、胞质分裂和DNA损伤反应。 环孢菌素9以其500 nM的IC50值而闻名,是其ATP竞争性抑制的特征,使其成为科学研究中,特别是癌症研究中的宝贵工具 .

科学研究应用

Cancer Research

Cyclapolin 9 has been extensively studied for its potential in cancer therapy due to its ability to inhibit PLK1, which is often overexpressed in various tumors.

- Case Study : In lung cancer cell lines (A549, H1299, H157), treatment with Cyclapolin 9 prior to mTORC1 inhibition resulted in decreased TCTP protein levels, indicating its role in enhancing chemosensitivity to drugs like cisplatin and doxorubicin .

| Cell Line | Treatment | Effect on TCTP Levels |

|---|---|---|

| A549 | Cyclapolin 9 + Rapamycin | Decreased |

| H1299 | Cyclapolin 9 + Rapamycin | Decreased |

| H157 | Cyclapolin 9 + Rapamycin | Decreased |

Molecular Biology

Cyclapolin 9 is utilized to study the role of PLK1 in cellular processes such as mitosis and cytokinesis.

- Research Findings : Inhibition of PLK1 by Cyclapolin 9 affects the phosphorylation status of key proteins involved in cell cycle regulation, demonstrating its utility in dissecting complex signaling pathways .

Drug Development

The compound serves as a reference standard in the development of new PLK1 inhibitors.

- Comparison with Other Inhibitors : Cyclapolin 9 is noted for its high selectivity for PLK1 compared to other inhibitors like BI 2536 and Volasertib, which have broader kinase inhibition profiles .

| Inhibitor | IC50 (nM) | Selectivity |

|---|---|---|

| Cyclapolin 9 | 500 | High |

| BI 2536 | 0.83 | Moderate |

| Volasertib | Not specified | Broad |

Biochemical Pathways Affected by Cyclapolin 9

Cyclapolin 9's inhibition of PLK1 impacts several biochemical pathways critical for cell cycle regulation:

- Cell Cycle Progression : Inhibition of PLK1 leads to disruptions in centrosome function and spindle assembly, resulting in mitotic arrest.

- Apoptosis Induction : By modulating the activity of proteins like Cdc25C, Cyclapolin 9 can influence apoptotic pathways, providing insights into therapeutic strategies for cancer treatment .

作用机制

环孢菌素9通过竞争性抑制PLK1的ATP结合位点发挥作用。这种抑制破坏了激酶的活性,导致癌细胞的细胞周期停滞和凋亡。 分子靶标包括PLK1的ATP结合口袋,参与的途径主要与细胞周期调控和DNA损伤反应有关 .

生化分析

Biochemical Properties

Cyclapolin 9 functions as an ATP-competitive inhibitor of PLK1 with an IC50 of 500 nM . It selectively inhibits PLK1 without affecting other kinases . Cyclapolin 9 interacts with the ATP-binding site of PLK1, preventing the phosphorylation of downstream substrates. This inhibition disrupts the normal function of PLK1 in cell cycle progression and mitosis .

Cellular Effects

Cyclapolin 9 has been shown to influence various cellular processes. It inhibits the contraction of prostate smooth muscle cells by reducing electric field stimulation-induced contractions . Cyclapolin 9 also affects cell signaling pathways, including the NLRP3 inflammasome pathway, by dampening the inflammasome-elicited response in inflammatory disease models . Additionally, Cyclapolin 9 can induce the collapse of spindle poles in cells, leading to mitotic arrest and apoptosis .

Molecular Mechanism

At the molecular level, Cyclapolin 9 exerts its effects by binding to the ATP-binding site of PLK1, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of key substrates involved in mitotic progression, such as Cdc25 and Wee1 . Cyclapolin 9 also disrupts the recruitment of γ-tubulin to centrosomes, impairing microtubule nucleation and spindle pole maintenance . These molecular interactions ultimately lead to cell cycle arrest and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, Cyclapolin 9 has demonstrated stability when stored at -20°C for up to three years . Over time, Cyclapolin 9 maintains its inhibitory effects on PLK1, leading to sustained mitotic arrest and apoptosis in treated cells . Long-term studies have shown that Cyclapolin 9 can induce persistent changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

In animal models, the effects of Cyclapolin 9 vary with dosage. At lower doses, Cyclapolin 9 effectively inhibits PLK1 activity without causing significant toxicity . At higher doses, Cyclapolin 9 can induce adverse effects, including weight loss and organ toxicity . Threshold effects have been observed, where a minimum concentration of Cyclapolin 9 is required to achieve significant inhibition of PLK1 and subsequent cellular effects .

Metabolic Pathways

Cyclapolin 9 is involved in metabolic pathways related to cell cycle regulation and mitosis. It interacts with enzymes such as Cdc25 and Wee1, which are critical for the activation and inhibition of cyclin-dependent kinase 1 (CDK1)-cyclin B complex . By inhibiting PLK1, Cyclapolin 9 disrupts these pathways, leading to cell cycle arrest and apoptosis .

Transport and Distribution

Within cells, Cyclapolin 9 is transported and distributed primarily through passive diffusion . It accumulates in the cytoplasm and nucleus, where it exerts its inhibitory effects on PLK1 . Cyclapolin 9 does not rely on specific transporters or binding proteins for its cellular distribution .

Subcellular Localization

Cyclapolin 9 localizes to the cytoplasm and nucleus of cells, where it interacts with PLK1 . The subcellular localization of Cyclapolin 9 is crucial for its inhibitory activity, as it needs to access the ATP-binding site of PLK1 within these compartments . Cyclapolin 9 does not undergo significant post-translational modifications that affect its localization or function .

准备方法

合成路线和反应条件

环孢菌素9可以通过多步有机合成过程合成。关键步骤包括形成苯并噻唑核心,然后进行硝化和三氟甲基化反应。最终产物通过羧酰胺形成和氧化反应获得。 典型的反应条件包括在受控温度和压力下使用强酸进行硝化、使用三氟甲基化试剂和氧化剂 .

工业生产方法

环孢菌素9的工业生产涉及扩大实验室合成过程。这包括优化反应条件以提高产率和纯度,使用工业级试剂,并采用连续流动反应器以确保产品质量的一致性。 最终产物通过重结晶和色谱等技术进行纯化 .

化学反应分析

反应类型

环孢菌素9经历各种化学反应,包括:

氧化: 将苯并噻唑核心转化为其氧化形式。

还原: 在特定条件下,硝基的潜在还原。

取代: 苯并噻唑环上的亲电取代反应。

常用试剂和条件

氧化: 在酸性条件下使用过氧化氢或其他过氧化物。

还原: 催化氢化或金属氢化物。

取代: 卤化剂、硝化剂和三氟甲基化剂。

主要产品

相似化合物的比较

类似化合物

BI 2536: 另一种具有类似作用机制但化学结构不同的PLK1抑制剂。

沃拉西替布: 一种具有更广泛激酶抑制谱的PLK1抑制剂。

GSK461364: 一种具有独特药代动力学特性的选择性PLK1抑制剂。

环孢菌素9的独特性

环孢菌素9因其对PLK1的高度选择性和有效的ATP竞争性抑制而独一无二。 与其他一些抑制剂不同,它对其他激酶的活性很低,使其成为研究PLK1特异性途径和影响的宝贵工具 .

生物活性

Cyclapolin 9 is a selective inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of cell cycle progression and mitosis. This compound has garnered attention in various research studies for its potential therapeutic applications, particularly in cancer treatment and other cellular processes influenced by PLK1 activity.

Cyclapolin 9 operates as an ATP-competitive inhibitor of PLK1, exhibiting an IC50 value of approximately 500 nM, indicating its potency in inhibiting the kinase's activity . By binding to the active site of PLK1, Cyclapolin 9 disrupts its function, leading to altered phosphorylation states of downstream substrates involved in cell cycle regulation.

Inhibition of TCTP Degradation

A pivotal study demonstrated that Cyclapolin 9 effectively inhibits the degradation of the protein TCTP (Tumor Protein Translationally Controlled) during mTORC1 inhibition. The experiments conducted on A549 lung cancer cells showed that pretreatment with Cyclapolin 9 abrogated the decrease in TCTP protein levels typically induced by mTORC1 inhibition via rapamycin. This was confirmed by observing changes in the phosphorylation of Cdc25C, a substrate for PLK1, which also indicated successful inhibition of PLK1 activity .

Impact on YY1 Phosphorylation

Another significant finding involved the transcription factor YY1, which was identified as a substrate for PLK1. In experiments with HeLa cells, the addition of Cyclapolin 9 resulted in a marked decrease in the phosphorylation of YY1 at threonine 39 (T39), further supporting its role as a specific inhibitor of PLK1 activity during the G2/M transition of the cell cycle .

Effects on Prostate Smooth Muscle Contraction

Cyclapolin 9 has also been studied for its effects on smooth muscle contraction. In a study assessing electrical field stimulation (EFS)-induced contractions in prostate strips, treatment with Cyclapolin 9 (at concentrations as low as 3 μM) significantly reduced contractions elicited by α1-agonists like methoxamine and phenylephrine. This suggests a broader physiological role for PLK1 beyond cell cycle regulation, potentially impacting smooth muscle function .

Case Studies and Experimental Data

| Study | Findings | Concentration | Model |

|---|---|---|---|

| TCTP Degradation Study | Cyclapolin 9 inhibited TCTP degradation and affected Cdc25C phosphorylation | N/A | A549 Cells |

| YY1 Phosphorylation Study | Decreased phosphorylation of YY1 at T39 upon Cyclapolin 9 treatment | 5-10 mM | HeLa Cells |

| Prostate Smooth Muscle Study | Reduced EFS-induced contractions by α1-agonists | 3 μM | Prostate Strips |

属性

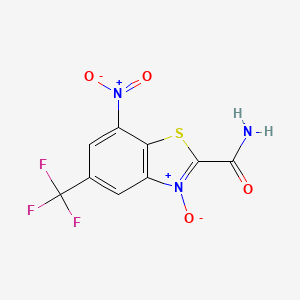

IUPAC Name |

7-nitro-3-oxido-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3N3O4S/c10-9(11,12)3-1-4-6(5(2-3)15(18)19)20-8(7(13)16)14(4)17/h1-2H,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFLXKUKCSDMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。